molecular formula C6H6FNO2 B14906692 4-Amino-5-fluorobenzene-1,3-diol

4-Amino-5-fluorobenzene-1,3-diol

Cat. No.: B14906692
M. Wt: 143.12 g/mol
InChI Key: GLOJWYWAYUYKHF-UHFFFAOYSA-N
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Description

4-Amino-5-fluorobenzene-1,3-diol is an aromatic compound with the molecular formula C6H6FNO2 It is a derivative of benzene, where the benzene ring is substituted with an amino group, a fluorine atom, and two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-fluorobenzene-1,3-diol typically involves electrophilic aromatic substitution reactions. One common method is the nitration of fluorobenzene, followed by reduction and subsequent hydroxylation. The process can be summarized as follows:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-fluorobenzene-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Amino-5-fluorobenzene-1,3-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-5-fluorobenzene-1,3-diol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting or activating their function. The fluorine atom can enhance the compound’s binding affinity and specificity for its target .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-fluorophenol: Similar structure but lacks one hydroxyl group.

    5-Fluoro-2-aminophenol: Similar structure but with different substitution pattern.

    4-Amino-2,3-dihydroxybenzoic acid: Contains carboxyl group instead of fluorine.

Uniqueness

4-Amino-5-fluorobenzene-1,3-diol is unique due to the presence of both amino and fluorine substituents on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications .

Properties

Molecular Formula

C6H6FNO2

Molecular Weight

143.12 g/mol

IUPAC Name

4-amino-5-fluorobenzene-1,3-diol

InChI

InChI=1S/C6H6FNO2/c7-4-1-3(9)2-5(10)6(4)8/h1-2,9-10H,8H2

InChI Key

GLOJWYWAYUYKHF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1O)N)F)O

Origin of Product

United States

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